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Compound of Interest

Compound Name:
N6-(4-Methoxybenzyl)adenosine-

d3

Cat. No.: B15586123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-benzyladenosine analogs, focusing on

their structure-activity relationships (SAR) at adenosine receptors and their potential as

anticancer agents. The information is compiled from various studies to offer an objective

overview supported by experimental data.

Activity at Adenosine Receptors
N6-benzyladenosine and its analogs are widely recognized for their interaction with adenosine

receptors, particularly showing selectivity for the A3 subtype. The affinity and selectivity of

these compounds are significantly influenced by substitutions on the N6-benzyl ring, the 5'-

position of the ribose moiety, and the 2-position of the purine core.

Substitutions on the N6-Benzyl Ring
Modifications to the benzyl group at the N6 position have been a key strategy in developing

potent and selective A3 adenosine receptor agonists.

Table 1: Influence of N6-Benzyl Ring Substitutions on Binding Affinity (Ki) at Rat Adenosine

Receptors
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Compound/
Substituent

A1 Ki (nM) A2a Ki (nM) A3 Ki (nM)
A3
Selectivity
vs A1

A3
Selectivity
vs A2a

N6-

Benzyladeno

sine

130 260 6.8 19.1 38.2

N6-(3-

Iodobenzyl)a

denosine

- - 1.1 - -

N6-(4-

Nitrobenzyl)a

denosine

- - Potent - -

N6-(4-

Methoxybenz

yl)adenosine

- - Favorable - -

N6-(4-

Sulfobenzyl)a

denosine

- - Moderate - -

Data compiled from multiple sources.[1][2][3][4]

As indicated in Table 1, substitutions on the benzyl ring can significantly enhance A3 receptor

affinity and selectivity. For instance, a 3-iodo substitution on the benzyl ring of N6-

benzyladenosine results in a compound with a Ki of 1.1 nM at the A3 receptor.[1][2][3] Similarly,

a 4-methoxy group is also favorable for A3 selectivity.[1][2][3]

Modifications at the 5'-Position of the Ribose
Alterations at the 5'-position of the ribose sugar have proven to be a successful strategy for

enhancing A3 receptor selectivity.

Table 2: Effect of 5'-Uronamide Substitutions on A3 Receptor Selectivity
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5'-Substituent A3 Selectivity Order

N-methyluronamide >

N-ethyluronamide ≈

Unsubstituted carboxamide >

N-cyclopropyluronamide

Based on findings from studies on N6-benzyladenosine-5'-uronamides.[1][2][3]

The order of A3 selectivity for 5'-uronamide substituents is N-methyl > N-ethyl ≈ unsubstituted

carboxamide > N-cyclopropyl.[1][2][3] Combining a 5'-N-methyluronamide modification with an

N6-(3-iodobenzyl) group yields a highly potent and selective A3 agonist with a Ki of 1.1 nM and

50-fold selectivity over A1 and A2a receptors.[1][2][3]

Substitutions at the 2-Position of the Purine Ring
Modifications at the 2-position of the purine ring have also been explored to improve the

pharmacological profile of N6-benzyladenosine analogs. 2-chloro substitution in combination

with an N6-(3-iodobenzyl) group has been shown to enhance A3 receptor potency.[5]

Anticancer Activity
N6-benzyladenosine and its derivatives have demonstrated significant potential as anticancer

agents, exhibiting cytotoxic effects in various cancer cell lines.[6][7][8] One of the key

mechanisms underlying their anticancer activity is the inhibition of farnesyl pyrophosphate

synthase (FPPS), a critical enzyme in the mevalonate pathway.[8]

Table 3: Cytotoxic Activity (IC50) of N6-Benzyladenosine Analogs in Human Cancer Cell Lines
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Compound Cell Line IC50 (µM)

N6-benzyladenosine HCT116 (Colon) ~1-20

N6-benzyladenosine DLD-1 (Colon) ~1-20

N6-(p-tertbutyl

benzyl)adenosine
Glioma cells Micromolar range

2-amino-6-p-

nitrobenzylaminopurine
L1210 Leukemia

More potent than N6-

benzyladenosine

N6-p-nitrobenzyladenosine L1210 Leukemia
As active as N6-

benzyladenosine

Data compiled from multiple sources.[6][9][10][11][12]

The data indicates that N6-benzyladenosine and its analogs show persistent antiproliferative

effects on human colon cancer cell lines.[6] Furthermore, derivatives with bulky aromatic

moieties in the N6 position have been developed to enhance the inhibitory effect on FPPS.[6]

[8]

Signaling Pathways
The biological effects of N6-benzyladenosine analogs are mediated through complex signaling

pathways.

Adenosine A3 Receptor Signaling
Activation of the A3 adenosine receptor, a Gi protein-coupled receptor, by N6-benzyladenosine

analogs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels.
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Adenosine A3 Receptor Signaling Pathway.

FPPS Inhibition Pathway
Inhibition of FPPS by N6-benzyladenosine analogs disrupts the mevalonate pathway, leading

to a reduction in downstream products essential for cell growth and proliferation, such as

farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption

affects protein prenylation, a crucial process for the function of oncogenic proteins like Ras.
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FPPS Inhibition and its Downstream Effects.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols used in the characterization of N6-

benzyladenosine analogs.

Synthesis of N6-Benzyladenosine Analogs
A common method for the synthesis of N6-substituted adenosine derivatives involves the

nucleophilic substitution of 6-chloropurine riboside with the corresponding benzylamine.[9][13]

[14]

6-Chloropurine Riboside

Nucleophilic
Substitution

Substituted Benzylamine

N6-Benzyladenosine
Analog

Purification
(e.g., Chromatography)

Characterization
(NMR, MS)

Click to download full resolution via product page

General Synthesis Workflow.

General Procedure:

6-chloropurine riboside is reacted with an appropriate substituted benzylamine in a suitable

solvent such as n-butanol.[13]

A base, like triethylamine, is often added to facilitate the reaction.[13]

The reaction mixture is typically heated for several hours.[13]

The product is then isolated, often by precipitation and filtration, and purified using

techniques like column chromatography.[13]

The structure of the final compound is confirmed by spectroscopic methods such as NMR

and mass spectrometry.[13]
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An alternative method involves the Dimroth rearrangement, where adenosine is first alkylated

at the N1 position, followed by a base-catalyzed rearrangement to the N6-substituted product.

[15]

Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of the analogs for different adenosine

receptor subtypes.

Protocol Outline:

Membrane Preparation: Membranes from cells stably expressing the target adenosine

receptor subtype (e.g., CHO cells) are prepared.[15]

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]PIA for A1,

[3H]CGS 21680 for A2a, or [125I]AB-MECA for A3) and varying concentrations of the

unlabeled N6-benzyladenosine analog.[15]

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive

binding curves.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the analogs on

cancer cell lines.[16][17][18][19]

Protocol Steps:

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[17]

[18]

Compound Treatment: The cells are treated with various concentrations of the N6-

benzyladenosine analogs for a specified period (e.g., 24, 48, or 72 hours).[17][18]
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for a few hours.[16][17]

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).[16]

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically

around 570 nm) using a microplate reader.[16]

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell

growth by 50%, is calculated from the dose-response curve.[17]

FPPS Inhibition Assay
This assay measures the ability of the N6-benzyladenosine analogs to inhibit the enzymatic

activity of farnesyl pyrophosphate synthase.

General Protocol:

Recombinant human FPPS is incubated with the test compound at various concentrations.

[20][21][22][23]

The enzymatic reaction is initiated by adding the substrates, isopentenyl pyrophosphate

(IPP) and geranyl pyrophosphate (GPP).[21][22]

The reaction is allowed to proceed for a set time, and the amount of product (FPP) formed is

quantified. This can be done using various methods, including colorimetric assays or by

using radiolabeled substrates.[20][23]

The IC50 value for FPPS inhibition is then determined from the concentration-response

curve.[20][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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